Condensation Reactions: Compounds containing a pyridazinone ring, like M73101 discussed in [ [], [], [] ], are often synthesized via condensation of hydrazine derivatives with suitable dicarbonyl compounds.
Alkylation Reactions: Introduction of substituents on the benzene ring or the nitrogen atom often utilizes alkylation reactions, as seen in the synthesis of amiodarone HCl [ [] ] and other compounds [ [], [] ].
Cyclization Reactions: Formation of heterocyclic rings, like benzothiazines [ [] ] and quinazolinones [ [] ], often involve cyclization reactions using appropriately substituted precursors.
Mechanism of Action
Enzyme Inhibition: Many compounds discussed in the papers act as enzyme inhibitors, targeting specific enzymes like carbonic anhydrase II [ [] ] and PI3Kδ [ [] ].
Receptor Antagonism: Several compounds exhibit receptor antagonism, blocking the action of signaling molecules like 5-HT1A receptors [ [], [] ] and nAChRs [ [] ].
Compound Description: CP-724,714 is an anticancer drug that was withdrawn from clinical trials due to observed hepatotoxicity. It is metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO). []
Relevance: While structurally distinct from 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, CP-724,714's metabolism involving AO is notable. This enzyme is known to metabolize compounds containing quinazoline structures, a characteristic absent in 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This difference highlights the potential impact of even subtle structural variations on metabolic pathways and enzyme involvement. []
Compound Description: AMG 487 is an orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans. A key metabolic pathway for AMG 487 involves CYP3A-mediated O-deethylation, yielding a metabolite (M2) that inhibits CYP3A itself. []
Relevance: Both AMG 487 and 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide share an ethoxyphenyl moiety. The metabolic liability of this group in AMG 487, particularly the formation of an inhibitory metabolite, suggests a possible area of investigation for the metabolism of 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. []
Compound Description: This compound was synthesized via a four-step reaction involving a substitution, Williamson, Lawesson's, and condensation reaction, starting with 2-chloropyridine. []
Relevance: The shared 2-pyridinyl moiety between this compound and 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide suggests a potential structural relationship. This connection highlights the presence of a common pharmacophore that could be explored for further derivatization and investigation of biological activity. []
Compound Description: Compound L was synthesized and studied for its potential as a drug candidate against the SARS-CoV-2 main protease. Molecular docking studies suggest strong binding affinity and inhibitory potential against the target protease. []
Relevance: Both L and 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide contain an ethoxy group linked to an aromatic system. This structural similarity, alongside the potential antiviral activity of L, highlights the possibility of exploring 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide derivatives for antiviral properties. []
4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide
Compound Description: This compound is a selective carbonic anhydrase II inhibitor. Its metabolic pathway involves the formation of an N-hydroxy metabolite. []
Relevance: This compound shares a benzenesulfonamide core structure with 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. The identification of an N-hydroxy metabolite for this inhibitor indicates a potential metabolic pathway that might be relevant to 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide as well. []
Compound Description: This compound is a key intermediate in the synthesis of vardenafil, a drug used to treat erectile dysfunction. []
Relevance: The presence of the 2-ethoxybenzamide moiety in this compound bears resemblance to the 4-ethoxybenzenesulfonamide structure in 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This similarity emphasizes the potential utility of these structural motifs in medicinal chemistry, potentially extending to the target compound's area of application. []
Compound Description: The crystal structure of this compound has been determined. It features two crystallographically independent molecules in the asymmetric unit. []
Relevance: This compound shares the benzenesulfonamide core with 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, highlighting the significance of this core structure in various chemical contexts. The reported crystallographic data for this compound could potentially be helpful in predicting or analyzing the structural properties of the target compound. []
Compound Description: The crystal structure of this compound reveals the presence of inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds. []
Relevance: Sharing the benzenesulfonamide moiety with 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, this compound further emphasizes the prevalence and importance of this structure in crystal packing and potential intermolecular interactions. The reported hydrogen-bonding pattern could provide insight into similar interactions that might be observed with the target compound. []
Compound Description: In the crystal structure of this compound, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link molecules into chains. []
Relevance: Similar to the previous two compounds, the shared benzenesulfonamide motif with 4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide underscores its importance in crystal engineering. The specific hydrogen-bonding pattern observed in this compound could serve as a model for understanding potential intermolecular interactions involving the target compound in solid state. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.